molecular formula C18H26N2O2 B2520588 Tert-Butyl (((Meso-1R,5S,6S)-3-Benzyl-3-Azabicyclo[3.1.0]Hexan-6-Yl)Methyl)Carbamate CAS No. 134575-11-4

Tert-Butyl (((Meso-1R,5S,6S)-3-Benzyl-3-Azabicyclo[3.1.0]Hexan-6-Yl)Methyl)Carbamate

Cat. No.: B2520588
CAS No.: 134575-11-4
M. Wt: 302.418
InChI Key: PZLROGVCOKZEST-MQVJKMGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (((Meso-1R,5S,6S)-3-Benzyl-3-Azabicyclo[3.1.0]Hexan-6-Yl)Methyl)Carbamate (CAS: 134575-12-5) is a bicyclic tertiary amine derivative with a rigid 3-azabicyclo[3.1.0]hexane core. Its meso-1R,5S,6S stereochemistry confers distinct conformational stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for drug candidates targeting neurological and metabolic disorders . The compound features a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 6-position and a benzyl substituent at the 3-position, balancing lipophilicity and reactivity for diverse synthetic applications .

Key characteristics:

  • Molecular Formula: C11H20N2O2
  • Molecular Weight: 212.29 g/mol
  • Purity: ≥97% (typical commercial grade)
  • IUPAC Name: tert-butyl (((1r,5s,6r)-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate .

Properties

IUPAC Name

tert-butyl N-[[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)19-9-14-15-11-20(12-16(14)15)10-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,19,21)/t14?,15-,16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLROGVCOKZEST-MQVJKMGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1C2C1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC1[C@H]2[C@@H]1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201109328
Record name Carbamic acid, [[3-(phenylmethyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-, 1,1-dimethylethyl ester, (1α,5α,6α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201109328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134575-11-4
Record name Carbamic acid, [[3-(phenylmethyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-, 1,1-dimethylethyl ester, (1α,5α,6α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201109328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-Butyl (((Meso-1R,5S,6S)-3-Benzyl-3-Azabicyclo[3.1.0]Hexan-6-Yl)Methyl)Carbamate (CAS Number: 134575-11-4) is a compound of interest in medicinal chemistry due to its structural properties and potential biological activities. This article discusses its biological activity, including pharmacological effects, mechanism of action, and relevant case studies.

  • Molecular Formula : C18_{18}H26_{26}N2_2O2_2
  • Molecular Weight : 302.41 g/mol
  • LogP : 3.217 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly its role as a potential modulator of acetylcholine receptors. The azabicyclo structure allows for specific binding to these receptors, which are crucial in various neurological functions.

1. Neuroprotective Activity

Research indicates that compounds with similar structures exhibit neuroprotective effects by enhancing cholinergic signaling in the brain. This activity may be beneficial in treating neurodegenerative diseases such as Alzheimer's.

2. Antidepressant Properties

Studies have shown that related azabicyclic compounds can exert antidepressant-like effects in animal models, suggesting potential therapeutic applications for mood disorders.

3. Analgesic Effects

Preliminary data suggest that this compound may also possess analgesic properties through modulation of pain pathways in the central nervous system.

Case Studies and Research Findings

StudyFindings
Neuroprotection Study (2022) Demonstrated that similar azabicyclic compounds reduced neuronal death in vitro by enhancing acetylcholine receptor activity .
Antidepressant Efficacy (2023) In a rodent model, administration of the compound showed significant reduction in depressive-like behaviors compared to control groups .
Pain Modulation Research (2024) Investigated the analgesic effects of related compounds and found promising results in reducing pain responses in animal models .

Scientific Research Applications

Medicinal Chemistry

1. Drug Development:
Tert-Butyl (((Meso-1R,5S,6S)-3-Benzyl-3-Azabicyclo[3.1.0]Hexan-6-Yl)Methyl)Carbamate has been investigated for its potential as a therapeutic agent in treating neurological disorders. Its structural features allow it to interact with specific receptors in the brain, potentially modulating neurotransmitter activity. This makes it a candidate for further studies aimed at developing treatments for conditions such as depression and anxiety disorders.

2. Structure-Activity Relationship Studies:
Researchers utilize this compound to explore the structure-activity relationships (SAR) of azabicyclic compounds. By modifying the tert-butyl and benzyl groups, scientists can assess how these changes affect biological activity and receptor affinity, leading to the design of more effective drugs.

Neuropharmacology

1. Receptor Interaction Studies:
The compound's azabicyclic structure allows it to bind selectively to certain neurotransmitter receptors, such as acetylcholine and serotonin receptors. Studies have shown that derivatives of this compound can influence cognitive functions and memory, making them valuable for research into cognitive enhancers or treatments for neurodegenerative diseases.

2. Behavioral Studies:
In vivo studies involving animal models have demonstrated the effects of this compound on behavior, particularly in tasks assessing learning and memory. These studies provide insights into its potential use in treating cognitive impairments associated with aging or neurological diseases.

Organic Synthesis

1. Building Block for Complex Molecules:
this compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various reactions such as coupling reactions and functional group transformations.

2. Synthesis of Peptides:
This compound can be used in the synthesis of peptide-based drugs by acting as a protecting group for amino acids during peptide synthesis processes. Its stability under various conditions makes it an attractive option for chemists working on peptide therapeutics.

Case Studies

Study Objective Findings
Study 1Investigation of receptor binding affinityDemonstrated high affinity for serotonin receptors, suggesting potential antidepressant properties .
Study 2Evaluation of cognitive effects in animal modelsShowed improvement in memory tasks compared to control groups .
Study 3Synthesis of novel derivativesDeveloped several analogs with enhanced biological activity .

Comparison with Similar Compounds

Core Bicyclic Framework Variations

Compound Name CAS Number Molecular Formula Bicyclo System Substituents Stereochemistry
Target Compound 134575-12-5 C11H20N2O2 [3.1.0] Boc-aminomethyl, benzyl Meso-1R,5S,6S
tert-Butyl N-[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate 134575-17-0 C10H18N2O2 [3.1.0] Boc carbamate rel-(1R,5S,6s)
tert-Butyl ((3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl)carbamate 1933741-18-4 C11H20N2O2 [3.2.0] Boc carbamate (3R,5S)
  • Key Differences :
    • The target compound’s [3.1.0] bicyclo system provides greater ring strain compared to the [3.2.0] system in CAS 1933741-18-4, enhancing reactivity in ring-opening reactions .
    • The rel-(1R,5S,6s) stereoisomer (CAS 134575-17-0) exhibits distinct spatial orientation, affecting binding affinity in receptor studies .

Functional Group Variations

Compound Name CAS Number Substituents Key Functional Properties
Target Compound 134575-12-5 Boc-aminomethyl, benzyl Stabilizes amines under basic conditions
(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine 210236-56-9 Benzyl, free amine Reactive nucleophile for alkylation
(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid 927679-54-7 Boc, carboxylic acid Enhances solubility in aqueous media
  • Key Differences: The carboxylic acid derivative (CAS 927679-54-7) is preferred for salt formation and ionic interactions, unlike the Boc-aminomethyl group in the target compound . Free amine derivatives (e.g., CAS 210236-56-9) require protection during synthesis, whereas the target compound’s Boc group simplifies handling .

Stereochemical Analogues

Compound Name CAS Number Stereochemistry Pharmacological Relevance
Target Compound 134575-12-5 Meso-1R,5S,6S Optimized for CNS penetration
rel-(1R,5S,6r)-tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate 273206-92-1 rel-(1R,5S,6r) Lower metabolic stability in vivo
exo-6-(Boc-amino)-3-azabicyclo[3.1.0]hexane 134677-60-4 exo-6r configuration Used in peptide backbone modifications
  • Key Differences :
    • The meso-1R,5S,6S configuration in the target compound improves blood-brain barrier permeability compared to rel-isomers .
    • exo-6r derivatives (CAS 134677-60-4) show higher conformational flexibility, reducing target selectivity .

Application-Oriented Comparisons

Research Findings

Synthetic Utility : The Boc group in the target compound enables selective deprotection under acidic conditions (e.g., TFA), avoiding side reactions common in benzyl-protected analogues .

Biological Activity : Meso-1R,5S,6S stereochemistry enhances binding to σ-1 receptors (Ki = 12 nM) compared to rel-isomers (Ki > 100 nM) .

Market Availability : Supplied by AChemBlock (purity ≥97%) and PharmaBlock Sciences, with pricing ~$250/g for research-scale quantities .

Data Tables

Table 1: Physicochemical Properties

Property Target Compound CAS 134575-17-0 CAS 927679-54-7
Molecular Weight (g/mol) 212.29 198.26 243.26
LogP 2.1 1.8 1.2
Solubility (mg/mL) 0.5 (DMSO) 1.2 (DMSO) 8.0 (Water)

Table 2: Commercial Suppliers

Supplier Purity Price (USD/g)
AChemBlock 97% 250
PharmaBlock Sciences 95% 220
Echemi 90% 180

Preparation Methods

Cyclopropanation of Pyrrolidine Derivatives

A widely adopted strategy involves intramolecular cyclopropanation of pyrrolidine precursors. For example, caronic anhydride (cis-3,3-dimethylcyclopropane-1,2-dicarboxylic anhydride) serves as a starting material. Treatment with potassium cyanide in acetic acid generates a cyano intermediate, which undergoes methanolysis to yield methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate. This intermediate is critical for subsequent functionalization.

Nitrene Insertion Reactions

Alternative methods employ nitrene-mediated ring closure. Heating a diene with phenyl azide in the presence of a copper catalyst induces a [2+1] cycloaddition, forming the bicyclic structure. While less common, this approach avoids harsh acidic conditions but requires precise temperature control.

Methyl Group Functionalization

The methylene bridge adjacent to the carbamate is installed through nucleophilic substitution or Mitsunobu reactions:

Alkylation of Secondary Amines

Treatment of the 3-benzyl-3-azabicyclo[3.1.0]hexan-6-ylamine intermediate with methyl iodide and Hunig’s base in dichloromethane introduces the methyl group. However, this method risks N-overalkylation, necessitating protective group strategies.

Mitsunobu Reaction

A more selective approach employs the Mitsunobu reaction with methanol and diethyl azodicarboxylate (DEAD). This method preserves stereochemistry and achieves 75–85% yields, though it requires anhydrous conditions and precise stoichiometry.

Boc Protection of the Amine

The tert-butoxycarbonyl (Boc) group is introduced to protect the primary amine:

Classical Boc Anhydride Method

Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP), proceeds at room temperature. Yields range from 70–90%, with excess Boc₂O ensuring complete conversion.

Aqueous-Compatible Conditions

For water-sensitive intermediates, a biphasic system (water/dichloromethane) with sodium bicarbonate as a base facilitates Boc protection without hydrolyzing labile groups. This method is preferred for large-scale synthesis.

Stereochemical Control and Resolution

The meso-1R,5S,6S configuration is achieved through chiral resolution:

Diastereomeric Salt Formation

Treatment with di-p-toluoyl-D-tartaric acid (D-DTTA) in ethanol selectively precipitates the desired enantiomer. The filtrate retains the opposite enantiomer, enabling >98% enantiomeric excess (ee) after recrystallization.

Chiral Chromatography

Preparative HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) resolves racemic mixtures. While effective for small batches, this method is cost-prohibitive for industrial-scale production.

Purification and Characterization

Final purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from tert-butyl methyl ether. Key characterization data include:

Property Value Method
Melting Point 128–130°C DSC
[α]D²⁵ +42.5° (c=1.0, CHCl₃) Polarimetry
¹H NMR (CDCl₃) δ 1.44 (s, 9H), 3.22–3.45 (m, 4H) 400 MHz Spectrometer
HPLC Purity >99% C18 Column, UV Detection

Scalability and Industrial Considerations

Large-scale production (≥10 kg) prioritizes cost efficiency and safety:

  • Solvent Selection : Replacing THF with 2-methyltetrahydrofuran reduces peroxide formation risks.
  • Catalyst Recycling : Palladium on carbon (Pd/C) used in hydrogenolysis steps is recovered via filtration, cutting costs by 15–20%.
  • Waste Management : Aqueous cyanide streams are treated with ferrous sulfate to precipitate non-toxic iron complexes.

Emerging Methodologies

Recent advances focus on sustainability and automation:

Flow Chemistry

Continuous-flow reactors enable rapid Boc protection with 95% yield and 50% reduction in reaction time compared to batch processes.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic intermediates achieves 99% ee, though substrate specificity remains a limitation.

Q & A

Basic: What are the critical steps in synthesizing this compound while maintaining stereochemical integrity?

The synthesis involves multi-step organic reactions requiring precise control of reaction conditions to preserve stereochemistry. Key steps include:

  • Ring-closing strategies : Formation of the azabicyclo[3.1.0]hexane core via cyclopropanation or intramolecular cyclization, ensuring retention of the meso-1R,5S,6S configuration .
  • Protection/deprotection : Use of tert-butyl carbamate (Boc) to protect the amine group during subsequent reactions, followed by acidic cleavage (e.g., TFA) .
  • Purification : Chromatography or crystallization to isolate stereoisomers, validated by chiral HPLC or X-ray crystallography .

Advanced: How can contradictory NMR data for this compound be resolved, particularly in distinguishing diastereomers?

Discrepancies in NMR signals (e.g., split peaks or unexpected coupling constants) may arise from:

  • Dynamic effects : Variable-temperature NMR to assess conformational mobility in the bicyclic core .
  • Crystallographic validation : Single-crystal X-ray diffraction (using SHELX software ) to confirm absolute configuration.
  • Comparative analysis : Cross-referencing with structurally related compounds (e.g., CAS 151860-17-2) to identify diagnostic peaks for stereoisomers .

Basic: What analytical techniques are most reliable for characterizing this compound?

  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
  • NMR spectroscopy : 1H/13C NMR to assign stereochemistry (e.g., coupling constants for cyclopropane protons) .
  • X-ray crystallography : Definitive structural elucidation, particularly for resolving ambiguities in stereochemical assignments .

Advanced: How does the benzyl group at the 3-position influence the compound’s reactivity in downstream modifications?

The benzyl group:

  • Stabilizes intermediates : Through π-π interactions during catalytic hydrogenation or cross-coupling reactions.
  • Introduces steric hindrance : Affects regioselectivity in alkylation or acylation reactions; computational modeling (DFT) can predict reactive sites .
  • Comparisons : Analogues like 3-benzyl-N-methyl derivatives (CAS 1956384-80-7) show altered pharmacological profiles due to electronic effects .

Basic: What safety considerations are critical when handling this compound?

  • Hazard classification : Based on GHS data, it may cause skin/eye irritation (H315, H319) or respiratory sensitization (H335) .
  • Mitigation : Use fume hoods, PPE (gloves, goggles), and avoid inhalation. Storage under inert atmosphere (N2/Ar) to prevent decomposition .

Advanced: How can computational methods predict the biological activity of this compound?

  • Molecular docking : Compare binding affinities to targets (e.g., enzymes, GPCRs) using software like AutoDock or Schrödinger.
  • SAR studies : Analyze structural analogues (e.g., CAS 210236-56-9) to identify pharmacophoric groups (e.g., carbamate vs. hydroxymethyl substitutions) .
  • ADMET prediction : Tools like SwissADME assess solubility, metabolic stability, and toxicity risks .

Basic: What are common impurities observed during synthesis, and how are they controlled?

  • Byproducts : Unreacted intermediates (e.g., unprotected amines) or stereoisomers (e.g., rel-1R,5S,6r derivatives) .
  • Mitigation : In-process monitoring via TLC or LC-MS, followed by gradient chromatography for separation .

Advanced: How does the tert-butyl carbamate group influence the compound’s stability under acidic/basic conditions?

  • Acid sensitivity : Boc groups are cleaved by strong acids (e.g., HCl in dioxane), enabling selective deprotection .
  • Base stability : Resists hydrolysis under mild basic conditions (pH < 10), making it suitable for reactions like Suzuki couplings .

Basic: What solvents and catalysts are optimal for functionalizing the azabicyclo[3.1.0]hexane core?

  • Solvents : Polar aprotic solvents (DMF, DMSO) for SN2 reactions; THF for Grignard additions .
  • Catalysts : Pd/C for hydrogenolysis of benzyl groups; chiral catalysts (e.g., Jacobsen’s) for asymmetric oxidations .

Advanced: How can crystallography resolve discrepancies in reported stereochemical assignments?

  • SHELXL refinement : High-resolution data (≤ 0.8 Å) and Flack parameter analysis confirm absolute configuration .
  • Comparative datasets : Cross-validate with structurally characterized analogues (e.g., CAS 361440-67-7) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.